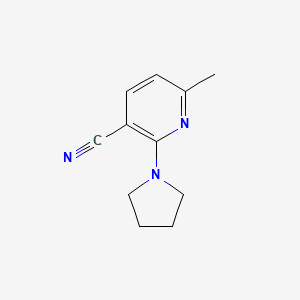

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile

CAS No.: 1209155-95-2

Cat. No.: VC2807996

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209155-95-2 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 6-methyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |

| Standard InChI Key | GABFCISJCPSYJX-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)C#N)N2CCCC2 |

| Canonical SMILES | CC1=NC(=C(C=C1)C#N)N2CCCC2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile consists of a pyridine core with three key substituents arranged in a specific pattern. The placement of these functional groups significantly influences the compound's electronic properties and reactivity. The structure features a six-membered pyridine ring with a nitrogen atom at position 1, following standard pyridine numbering conventions. The three substituents are arranged with the methyl group at position 6, the pyrrolidinyl group (a five-membered saturated ring containing one nitrogen atom) at position 2, and the cyano group at position 3.

The pyrrolidinyl group creates a tertiary amine linkage to the pyridine ring, while the cyano group introduces a region of high electron density with potential for various chemical transformations. This particular arrangement of substituents distinguishes this compound from its structural isomers.

Physicochemical Properties

The key physicochemical properties of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile are summarized in Table 1:

Table 1: Physicochemical Properties of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile

Based on structural analogs and typical properties of similar heterocyclic compounds, additional physicochemical properties can be inferred, including:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water

-

Stability: Likely stable under normal laboratory conditions, but potentially sensitive to strong acids or strong oxidizing agents

Synthesis and Chemical Reactivity

Nucleophilic Substitution Route

One probable synthetic approach involves nucleophilic aromatic substitution of a suitable leaving group (such as chlorine) at the 2-position of a 6-methyl-pyridine-3-carbonitrile precursor with pyrrolidine. This approach is supported by related work on pyridine derivatives, as seen in search result , where researchers reported that 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile reacts with amines to yield substituted pyridinecarbonitriles .

The reaction scheme might involve:

-

Preparation of a halogenated precursor such as 2-chloro-6-methyl-pyridine-3-carbonitrile

-

Nucleophilic substitution with pyrrolidine, potentially under basic conditions or elevated temperatures

-

Purification to yield the target compound

Functionalization of Pre-formed Structures

Comparison with Structural Analogs

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile belongs to a family of structurally related compounds. Examining these analogs provides valuable insights into structure-property relationships and potential applications.

Comparison with Positional Isomers

One notable structural isomer is 2-methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile, which differs in the positions of the substituents. A comparison of these isomers is presented in Table 2:

Table 2: Comparison of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile with Its Positional Isomer

The different positioning of substituents between these isomers likely results in distinct electronic distributions, affecting their chemical reactivity, intermolecular interactions, and potential biological activities.

Current Research Directions

Research involving 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile and related compounds appears to focus on several key areas:

Synthetic Methodology Development

The development of efficient synthetic routes to access functionalized pyridines remains an active area of research. Based on search result , which details the synthesis of related pyridinecarbonitriles, researchers are exploring various methods for introducing substituents onto the pyridine scaffold, particularly through nucleophilic substitution reactions with amines.

Structure-Activity Relationship Studies

The structural similarity to compounds mentioned in connection with potential applications in treating Alzheimer's disease (search result ) suggests ongoing research into structure-activity relationships within this class of compounds. The precise arrangement of substituents around the pyridine core likely influences biological activity, making comparative studies between structural isomers particularly valuable.

Diversification of Functional Groups

The presence of the reactive cyano group provides opportunities for diversification through various transformations. Research may be directed toward exploiting this reactivity to generate libraries of compounds with diverse properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume